

# Preclinical Toxicology of Acoziborole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Acoziborole (formerly SCYX-7158) is a novel, single-dose, oral oxaborole derivative developed for the treatment of Human African Trypanosomiasis (HAT), also known as sleeping sickness. This technical guide provides a comprehensive overview of the preclinical toxicology studies conducted on Acoziborole. The preclinical safety assessment, encompassing a battery of in vitro and in vivo studies, has demonstrated a favorable safety profile for Acoziborole, supporting its progression into clinical trials. Key findings indicate that the compound is not genotoxic and shows no adverse effects on reproductive function or embryo-fetal development at therapeutic doses. The No-Observed-Adverse-Effect Levels (NOAELs) have been established in repeat-dose toxicity studies in both rodent and non-rodent species. This document summarizes the available quantitative data, details the experimental methodologies of key studies, and provides visualizations of the toxicological assessment workflow.

#### **Repeat-Dose Toxicity**

Repeat-dose toxicity studies were conducted in rats and dogs to evaluate the potential adverse effects of **Acoziborole** following daily administration over 28 days. These studies are crucial for identifying target organs of toxicity and determining the No-Observed-Adverse-Effect Level (NOAEL).

#### **Experimental Protocols**



28-Day Oral Toxicity Study in Rats and Dogs:

- Species: Sprague-Dawley rats and Beagle dogs.
- Administration: Oral gavage, once daily for 28 consecutive days.
- Dose Groups: Multiple dose levels, including a vehicle control group, were used to establish
  a dose-response relationship.
- Parameters Monitored: Clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of tissues.
- Toxicokinetics: Plasma concentrations of Acoziborole were measured at various time points to determine the systemic exposure.

#### **Summary of Findings**

The primary dose-limiting toxicity observed in rats was a reduction in food consumption, leading to anorexia and subsequent weight loss and dehydration, particularly in females[1]. In the 28-day studies, the NOAEL was established for both species.

| Study                | Species | NOAEL (No-<br>Observed-Adverse-<br>Effect Level) | Key Findings at<br>Higher Doses                                  |
|----------------------|---------|--------------------------------------------------|------------------------------------------------------------------|
| 28-Day Oral Toxicity | Rat     | 15 mg/kg/day[1]                                  | Reduced food consumption, anorexia, weight loss, dehydration[1]. |
| 28-Day Oral Toxicity | Dog     | 15 mg/kg/day[2]                                  | Not specified in available documents.                            |

## **Safety Pharmacology**

A core battery of safety pharmacology studies was conducted to assess the potential effects of **Acoziborole** on vital physiological functions, including the cardiovascular, respiratory, and



central nervous systems. These studies are essential for predicting potential acute adverse effects in humans.

#### **Experimental Protocols**

- Cardiovascular System (hERG Assay and in vivo Dog Telemetry): The potential for QT interval prolongation was assessed in vitro using the hERG assay. In vivo cardiovascular effects (blood pressure, heart rate, and ECG) were evaluated in conscious, telemetered dogs.
- Respiratory System (Rat): Respiratory function was monitored in rats following administration of Acoziborole.
- Central Nervous System (Rat): A functional observational battery (FOB) was conducted in rats to evaluate potential effects on behavior, coordination, and other neurological functions.

#### **Summary of Findings**

Acoziborole demonstrated a clean profile in the safety pharmacology core battery.

| Study                               | System                 | Key Finding                                                     |
|-------------------------------------|------------------------|-----------------------------------------------------------------|
| hERG Assay                          | Cardiovascular         | IC50 > 100 μM (indicating a low risk of QT prolongation)[1].    |
| In vivo Dog Telemetry               | Cardiovascular         | No significant adverse effects reported in available summaries. |
| Respiratory Study                   | Respiratory            | No significant adverse effects reported in available summaries. |
| Functional Observational<br>Battery | Central Nervous System | No significant adverse effects reported in available summaries. |

## **Genetic Toxicology**



A standard battery of in vitro and in vivo genotoxicity assays was performed to assess the potential of **Acoziborole** to induce gene mutations or chromosomal damage.

#### **Experimental Protocols**

- Bacterial Reverse Mutation Assay (Ames Test): This in vitro assay evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli, with and without metabolic activation.
- In Vivo Micronucleus Test: This in vivo assay assesses the potential for chromosomal damage by measuring the formation of micronuclei in the erythrocytes of treated rodents (typically rats or mice).

#### **Summary of Findings**

Acoziborole was found to be non-genotoxic in the standard battery of assays.

| Assay                     | Result      |
|---------------------------|-------------|
| Ames Test                 | Negative[1] |
| In Vivo Micronucleus Test | Negative[1] |

### **Reproductive and Developmental Toxicology**

A comprehensive set of studies was conducted to evaluate the potential effects of **Acoziborole** on fertility, reproductive function, and embryonic and fetal development.

#### **Experimental Protocols**

- Fertility and Early Embryonic Development Study: This study assesses the effects of
   Acoziborole on male and female fertility, including mating performance, and early embryonic
   development up to implantation.
- Embryo-Fetal Development Studies: These studies were conducted in two species (rat and rabbit) to evaluate the potential for **Acoziborole** to induce adverse effects on the developing fetus during the period of organogenesis.



 Placental Transfer Study: A study using radiolabeled Acoziborole was conducted to determine if the drug and/or its metabolites cross the placenta.

#### **Summary of Findings**

**Acoziborole** did not show any adverse effects on fertility, reproductive performance, or embryo-fetal development at the doses tested. Radiolabeled drug-related material was shown to cross the placenta[1].

| Study                                     | Species        | NOAEL (No-<br>Observed-Adverse-<br>Effect Level) | Key Findings                                                                            |
|-------------------------------------------|----------------|--------------------------------------------------|-----------------------------------------------------------------------------------------|
| Fertility and Reproductive Performance    | Rat            | 25 mg/kg/day[1]                                  | No adverse effects on male or female fertility or reproductive performance[1].          |
| Maternal and Embryo-<br>Fetal Development | Rat and Rabbit | 15 mg/kg/day[1]                                  | No teratogenic effects or adverse effects on embryo-fetal development were observed[1]. |

# Other Toxicological Assessments Acute Toxicity

The maximum tolerated dose (MTD) was determined in rats for single and 7-day oral administration.

| Study             | Species | MTD (Maximum Tolerated Dose) |
|-------------------|---------|------------------------------|
| Single Dose       | Rat     | 200 mg/kg[1]                 |
| 7-Day Repeat Dose | Rat     | 50 mg/kg/day[1]              |



#### In Vitro Cytotoxicity

In vitro studies on mammalian cells were conducted to assess the general cytotoxicity of **Acoziborole**.

| Assay                    | Cell Line            | Result                                                                               |
|--------------------------|----------------------|--------------------------------------------------------------------------------------|
| Cell Proliferation Assay | L929 mouse cell line | No significant inhibition of cell proliferation at concentrations up to 50 µg/mL[3]. |

#### **Mechanism of Action**

**Acoziborole**'s primary mechanism of action is the inhibition of the proteasome in the Trypanosoma brucei parasite. The proteasome is a critical enzyme complex responsible for the degradation of damaged or unneeded proteins. By inhibiting this pathway, **Acoziborole** disrupts essential cellular processes, leading to parasite death.





Click to download full resolution via product page

Caption: Mechanism of action of **Acoziborole** in Trypanosoma brucei.

#### **Experimental Workflows**

The preclinical toxicological evaluation of **Acoziborole** followed a standard workflow designed to meet regulatory requirements for new drug candidates.





Click to download full resolution via product page

Caption: Standard preclinical toxicology assessment workflow.



#### Conclusion

The comprehensive preclinical toxicology program for **Acoziborole** has established a favorable safety profile. The compound is non-genotoxic and demonstrates no adverse effects on reproductive function or embryo-fetal development in non-clinical studies. The identified NOAELs in repeat-dose toxicity studies in both rodents and non-rodents have provided a solid foundation for the safe conduct of clinical trials. The data summarized in this guide supports the continued development of **Acoziborole** as a promising new treatment for Human African Trypanosomiasis. Further details on the experimental protocols and full quantitative data may be available in regulatory submission documents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. dndi.org [dndi.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Preclinical Toxicology of Acoziborole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605153#preclinical-toxicology-studies-of-acoziborole]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com